molecular formula C20H13F B14552231 3-Fluoro-2,2'-binaphthalene CAS No. 62172-84-3

3-Fluoro-2,2'-binaphthalene

Cat. No.: B14552231
CAS No.: 62172-84-3
M. Wt: 272.3 g/mol
InChI Key: VJYYVXDYHGCIDH-UHFFFAOYSA-N
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Description

3-Fluoro-2,2’-binaphthalene is an organic compound that belongs to the class of fluorinated binaphthyl derivatives It is characterized by the presence of a fluorine atom at the 3-position of the binaphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,2’-binaphthalene typically involves the fluorination of 2,2’-binaphthalene. One common method is the direct fluorination using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Fluoro-2,2’-binaphthalene may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced fluorinating agents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,2’-binaphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Fluoro-2,2’-binaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.

    Biology: The compound can be used in the study of fluorine’s effects on biological systems and in the development of fluorinated biomolecules.

    Medicine: Fluorinated compounds are often explored for their potential in drug discovery and development due to their unique pharmacokinetic properties.

    Industry: In materials science, 3-Fluoro-2,2’-binaphthalene can be used in the design of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2’-binaphthalene depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size can lead to strong C-F bonds, affecting the compound’s overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2,2’-binaphthalene
  • 4-Fluoro-2,2’-binaphthalene
  • 3-Chloro-2,2’-binaphthalene

Uniqueness

3-Fluoro-2,2’-binaphthalene is unique due to the specific position of the fluorine atom, which can significantly impact its chemical properties and reactivity compared to other fluorinated binaphthyl derivatives. The position of the fluorine atom can influence the compound’s electronic distribution, steric effects, and overall stability, making it distinct from its analogs.

Properties

CAS No.

62172-84-3

Molecular Formula

C20H13F

Molecular Weight

272.3 g/mol

IUPAC Name

2-fluoro-3-naphthalen-2-ylnaphthalene

InChI

InChI=1S/C20H13F/c21-20-13-17-8-4-3-7-16(17)12-19(20)18-10-9-14-5-1-2-6-15(14)11-18/h1-13H

InChI Key

VJYYVXDYHGCIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3F

Origin of Product

United States

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